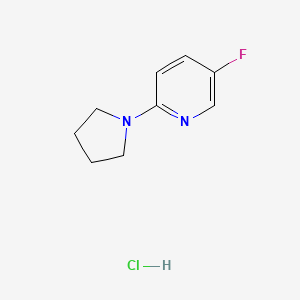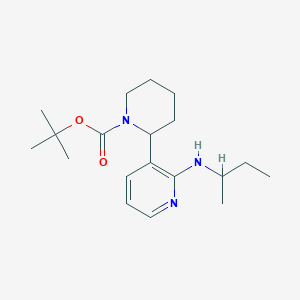![molecular formula C30H34F3N5O13 B11823511 L-|A-Asparagine, N-acetyl-L-|A-aspartyl-L-|A-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-](/img/structure/B11823511.png)
L-|A-Asparagine, N-acetyl-L-|A-aspartyl-L-|A-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “L-” refers to Levothyroxine, a synthetic form of the thyroid hormone thyroxine (T4). Levothyroxine is primarily used to treat hypothyroidism, a condition where the thyroid gland does not produce enough thyroid hormone. It is also used in the management of thyroid cancer and goiter. Levothyroxine is essential for regulating metabolism, growth, and development in the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Levothyroxine is synthesized through a multi-step chemical process. The synthesis typically involves the iodination of tyrosine derivatives. The key steps include:
Iodination: Tyrosine is iodinated to form diiodotyrosine.
Coupling: Two molecules of diiodotyrosine are coupled to form thyroxine.
Purification: The crude product is purified through crystallization and other techniques to obtain pure Levothyroxine.
Industrial Production Methods
Industrial production of Levothyroxine involves large-scale chemical synthesis using automated processes to ensure consistency and purity. The process includes:
Raw Material Preparation: High-purity tyrosine derivatives are prepared.
Chemical Synthesis: The iodination and coupling reactions are carried out in controlled environments.
Purification and Quality Control: The product is purified and subjected to rigorous quality control tests to ensure it meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
Levothyroxine undergoes several types of chemical reactions, including:
Oxidation: Levothyroxine can be oxidized to form various metabolites.
Reduction: It can be reduced to triiodothyronine (T3), which is more biologically active.
Substitution: Halogen substitution reactions can occur, altering the iodine atoms in the molecule
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Halogenating agents such as iodine or bromine.
Major Products Formed
Triiodothyronine (T3): Formed through reduction.
Various Metabolites: Formed through oxidation and other metabolic pathways.
Applications De Recherche Scientifique
Levothyroxine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of iodination and thyroid hormone synthesis.
Biology: Studied for its role in regulating metabolism and growth.
Medicine: Widely used in the treatment of hypothyroidism, thyroid cancer, and goiter. It is also used in research on thyroid hormone replacement therapy.
Industry: Used in the pharmaceutical industry for the production of thyroid hormone replacement drugs
Mécanisme D'action
Levothyroxine acts by mimicking the natural thyroid hormone thyroxine (T4). It is converted to triiodothyronine (T3) in the body, which then binds to thyroid hormone receptors in the nucleus of cells. This binding activates gene transcription and protein synthesis, leading to increased metabolism, growth, and development. The primary molecular targets are the thyroid hormone receptors, and the pathways involved include the regulation of metabolic processes and energy expenditure .
Comparaison Avec Des Composés Similaires
Levothyroxine is often compared with other thyroid hormones and analogs:
Triiodothyronine (T3): More biologically active than Levothyroxine but has a shorter half-life.
Desiccated Thyroid Extract: Contains both T4 and T3 but in a less consistent ratio compared to synthetic Levothyroxine.
Liothyronine (Synthetic T3): Used for rapid onset of action but requires more frequent dosing
Levothyroxine is unique due to its stability, long half-life, and consistent potency, making it the preferred choice for long-term thyroid hormone replacement therapy.
Propriétés
Formule moléculaire |
C30H34F3N5O13 |
|---|---|
Poids moléculaire |
729.6 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]-[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C30H34F3N5O13/c1-12(2)25(37-26(46)17(6-7-22(41)42)36-27(47)18(10-23(43)44)35-13(3)39)28(48)38(19(29(49)50)11-21(34)40)14-4-5-15-16(30(31,32)33)9-24(45)51-20(15)8-14/h4-5,8-9,12,17-19,25H,6-7,10-11H2,1-3H3,(H2,34,40)(H,35,39)(H,36,47)(H,37,46)(H,41,42)(H,43,44)(H,49,50)/t17-,18-,19-,25-/m0/s1 |
Clé InChI |
ZAZRRYGGGHBUOI-NUDCOPPTSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N(C1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C |
SMILES canonique |
CC(C)C(C(=O)N(C1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)C(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol hydrochloride](/img/structure/B11823436.png)


![N-[3-(4-iodophenyl)oxan-4-yl]propane-2-sulfonamide](/img/structure/B11823447.png)
![[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methyl methanesulfonate](/img/structure/B11823449.png)
![1-Fluoro-3-iodobicyclo[1.1.1]pentane](/img/structure/B11823464.png)
![11,13-Dimethyl-5-[(pyridin-3-yl)methyl]-4,5,7,11,13-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),2(6),3,7-tetraene-10,12-dione](/img/structure/B11823465.png)
![2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B11823466.png)


![Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis[4-(trifluoromethyl)phenyl]phosphino]-, (2R)-](/img/structure/B11823502.png)

